9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(2,3-Dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidopurines. This compound is characterized by its unique structure, which includes a fused pyrimidine and purine ring system, substituted with dimethylphenyl and dimethyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,3-dimethylbenzaldehyde, the pyrimidine ring can be constructed through a series of condensation reactions with urea or thiourea under acidic or basic conditions.
Cyclization: The intermediate product undergoes cyclization to form the fused pyrimidopurine structure. This step often requires the use of strong acids or bases and elevated temperatures to facilitate ring closure.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by modulating biological pathways, making it a promising lead compound for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Similar structure but lacks the dimethyl substitutions on the phenyl ring.
1,3-Dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of 9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group may enhance its binding affinity to certain biological targets, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
9-(2,3-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-7-5-8-13(12(11)2)22-9-6-10-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h5,7-8H,6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFWTNRQCAACEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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